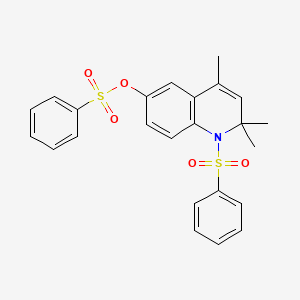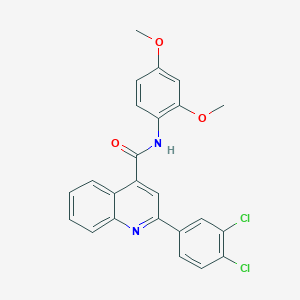
5-Amino-4-cyano-1-ethoxycarbonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-cyano-1-ethoxycarbonylpyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyano-1-ethoxycarbonylpyrazole can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with ethyl formate. This method typically requires refluxing the reactants in an appropriate solvent, such as ethanol, under controlled conditions .
Another method involves the transannulation of 5-alkoxyisoxazoles with malononitrile under iron (II) catalysis. This atom-economical domino method provides a versatile route to synthesize alkyl this compound derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The choice of solvents and purification techniques, such as crystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-1-ethoxycarbonylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolopyrimidines, and other heterocyclic compounds. These products often exhibit enhanced biological or chemical properties, making them valuable in research and industry .
Scientific Research Applications
5-Amino-4-cyano-1-ethoxycarbonylpyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-1-ethoxycarbonylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-cyano-1-methylpyrazole
- 5-Amino-4-cyano-1-phenylpyrazole
- 5-Amino-4-cyano-1-benzylpyrazole
Uniqueness
5-Amino-4-cyano-1-ethoxycarbonylpyrazole is unique due to its ethoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable scaffold for the design of novel molecules .
Properties
CAS No. |
220131-58-8 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-cyanopyrazole-1-carboxylate |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6(9)5(3-8)4-10-11/h4H,2,9H2,1H3 |
InChI Key |
YTUIXXYRESZOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C(C=N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11659988.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11659995.png)
![N-({N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide](/img/structure/B11660011.png)

![Ethyl 7-chloro-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11660018.png)
![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11660026.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11660032.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11660034.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660042.png)

![3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11660051.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11660058.png)
